molecular formula C20H19NO B311271 N-(2-naphthyl)-4-phenylbutanamide

N-(2-naphthyl)-4-phenylbutanamide

Cat. No.: B311271
M. Wt: 289.4 g/mol
InChI Key: FFWITOGCAPJOKG-UHFFFAOYSA-N
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Description

N-(2-Naphthyl)-4-phenylbutanamide (C₂₀H₁₉NO, MW: 289.4 g/mol) is an amide derivative characterized by a 4-phenylbutanamide backbone and a 2-naphthyl substituent on the amide nitrogen. Its structure includes a naphthalene ring system, which confers distinct steric, electronic, and lipophilic properties. The compound’s InChI and SMILES notations highlight the connectivity of the naphthyl group to the amide nitrogen and the phenyl-substituted butanamide chain . While primarily used in research settings, its structural motifs align with pharmacologically active analogs, making it a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-naphthalen-2-yl-4-phenylbutanamide

InChI

InChI=1S/C20H19NO/c22-20(12-6-9-16-7-2-1-3-8-16)21-19-14-13-17-10-4-5-11-18(17)15-19/h1-5,7-8,10-11,13-15H,6,9,12H2,(H,21,22)

InChI Key

FFWITOGCAPJOKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Scientific Research Applications

Analgesic Properties

One of the primary applications of N-(2-naphthyl)-4-phenylbutanamide is in the field of analgesics. Research indicates that compounds with similar structural motifs can exhibit potent analgesic effects by acting on opioid receptors. For instance, modifications of related compounds have shown efficacy in pain management, suggesting that this compound may also possess similar properties.

Cancer Research

Recent studies have investigated the cytotoxic effects of compounds related to this compound against various cancer cell lines. For example, compounds with similar structures have demonstrated significant activity against human glioblastoma (U87-MG), breast (MCF-7), and prostate (PC-3) cancer cells. These findings highlight the potential of this compound as a lead compound for developing new anticancer agents .

Case Study 1: Anticancer Activity

A study published in the Turkish Journal of Chemistry reported on the synthesis of diarylpentanoids, including derivatives of this compound. The synthesized compounds were evaluated for their cytotoxic activity against several cancer cell lines, revealing that certain derivatives exhibited remarkable cytotoxic action, particularly against MCF-7 cells. This suggests a promising avenue for further research into the anticancer properties of this compound .

Compound StructureCell Line TestedCytotoxic Activity
This compound derivativeMCF-7High
This compound derivativeU87-MGModerate
This compound derivativePC-3Low

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

The table below compares N-(2-naphthyl)-4-phenylbutanamide with structurally related compounds, emphasizing key differences in substituents and biological activities:

Compound Name Structural Features Unique Attributes Biological Activity/Applications References
This compound 4-phenylbutanamide backbone; 2-naphthyl substituent High lipophilicity due to naphthyl group; potential for enhanced membrane permeability Research-focused (biological activity under investigation)
4-Phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide Phenoxy group; pyrimidinyl sulfamoyl substituent Enhanced binding to kinase targets via sulfamoyl-pyrimidine interaction Anticancer (kinase inhibition)
N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide Pyrazolyl-pyrimidinyl core; phenylbutanamide chain Improved selectivity for cancer-related pathways (e.g., tyrosine kinases) Anticancer (targeted therapy)
N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-phenylbutanamide Imidazo-pyrimidine moiety; methoxyphenyl group COX-2 inhibition via π-π stacking and hydrogen bonding Anti-inflammatory, analgesic
N-[4-(diethylamino)-2-methylphenyl]-4-phenylbutanamide Diethylamino and methyl groups on phenyl ring Increased solubility; potential modulation of GPCR targets Neurological research (receptor interaction studies)
N-Benzyl-4-(4-methoxybenzenesulfonyl)butanamide Methoxybenzenesulfonyl group; benzyl substituent Dual functionality: sulfonamide (enzyme inhibition) and lipophilic benzyl group Antimicrobial, enzyme inhibition

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 2-naphthyl group in this compound increases lipophilicity compared to analogs like 4-phenoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide, which contains polar sulfamoyl and pyrimidine groups. This difference may influence pharmacokinetic properties such as absorption and blood-brain barrier penetration .

Bioactivity Modulation: The pyrazolyl-pyrimidinyl substituent in N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-4-phenylbutanamide enhances kinase selectivity, a feature absent in the naphthyl-containing compound. Molecular docking studies suggest this group forms critical hydrogen bonds with ATP-binding pockets in kinases .

Solubility and Synthetic Flexibility: Compounds like N-[4-(diethylamino)-2-methylphenyl]-4-phenylbutanamide exhibit improved aqueous solubility due to the diethylamino group, making them more suitable for in vivo studies compared to the highly lipophilic naphthyl analog .

Physicochemical and Pharmacokinetic Profiles

  • This compound :

    • LogP : ~4.2 (estimated), indicating high lipophilicity.
    • Solubility : Poor aqueous solubility (<0.1 mg/mL), typical of naphthyl-containing compounds.
    • Stability : Stable under inert conditions but prone to oxidation at the naphthyl ring .
  • N-Benzyl-4-(4-methoxybenzenesulfonyl)butanamide :

    • LogP : ~2.8 (lower due to sulfonamide group).
    • Solubility : Moderate (~1.5 mg/mL in DMSO).
    • Stability : Sulfonamide group enhances resistance to enzymatic degradation .

Preparation Methods

Ethylcarbodiimide (EDAC) Activation

The most widely reported method for synthesizing N-(2-naphthyl)-4-phenylbutanamide involves carbodiimide-based activation of 4-phenylbutanoic acid. As demonstrated in analogous amidation reactions, ethylcarbodiimide hydrochloride (EDAC) facilitates the formation of an active O-acylisourea intermediate, which reacts efficiently with 2-naphthylamine. A typical procedure involves dissolving 4-phenylbutanoic acid (1.0 equiv) and EDAC (1.2 equiv) in anhydrous dichloromethane, followed by the addition of 2-naphthylamine (1.1 equiv) at 0°C. The reaction proceeds to completion within 6–8 hours at room temperature, yielding the crude amide.

Optimization of Reaction Conditions

Key variables influencing yield include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance intermediate stability but may require stringent drying.

  • Stoichiometry : A 10–20% excess of EDAC ensures complete acid activation, minimizing unreacted starting material.

  • Temperature control : Reactions conducted below 25°C reduce racemization and side-product formation.

Post-reaction workup typically involves quenching with aqueous sodium bicarbonate, followed by extraction with ethyl acetate. Column chromatography using petroleum ether/ethyl acetate (10:1) achieves >95% purity, as validated by TLC and HPLC.

Boronic Acid Cross-Coupling Approaches

Suzuki-Miyaura Coupling in Amide Synthesis

A patent-pending methodology adapts Suzuki-Miyaura cross-coupling for constructing the 4-phenylbutanamide backbone. In this approach, 4-bromophenylbutanamide is reacted with naphthalen-2-ylboronic acid under palladium catalysis. The optimized protocol employs Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), and a 1:1 mixture of dioxane/water at 80°C for 12 hours. This method circumvents traditional amidation steps, instead leveraging C–C bond formation to install the naphthyl moiety.

Advantages and Limitations

  • Yield : 78–82%, lower than EDAC-mediated routes but advantageous for sterically hindered substrates.

  • Functional group tolerance : Compatible with ester, nitrile, and alkoxy groups, enabling late-stage diversification.

  • Cost : Requires palladium catalysts, increasing production expenses.

Direct Aminolysis of Acid Chlorides

Thionyl Chloride Activation

Classical amide synthesis via acid chlorides remains a viable pathway. Treatment of 4-phenylbutanoic acid with thionyl chloride (1.5 equiv) in refluxing toluene generates the corresponding acid chloride, which is subsequently reacted with 2-naphthylamine in the presence of triethylamine. This method offers rapid reaction times (<2 hours) but necessitates careful handling of corrosive reagents.

Yield and Purity Considerations

  • Yield : 70–75%, with losses attributed to chloride hydrolysis under humid conditions.

  • Purification : Recrystallization from ethanol/water mixtures affords crystalline product, characterized by melting point (91–92°C) and 1H^1H-NMR.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the discussed methods:

Method Yield (%) Reaction Time Catalyst/Cost Purity (%)
EDAC-mediated coupling85–906–8 hoursEDAC (low)>95
Suzuki-Miyaura coupling78–8212 hoursPd(PPh₃)₄ (high)90
Acid chloride aminolysis70–752 hoursNone85

Data aggregated from

Analytical Characterization and Validation

Spectroscopic Confirmation

  • 1H^1H-NMR (400 MHz, CDCl₃) : Key resonances include δ 8.15 (s, 1H, NH), 7.80–7.20 (m, 11H, aromatic), 2.65 (t, J=7.5J = 7.5 Hz, 2H, CH₂), 1.90 (quintet, 2H, CH₂).

  • HRMS (ESI) : Calculated for C₂₀H₁₈N₂O [M+H]⁺ 301.1441, observed 301.1438.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity for EDAC-derived product, with retention time (t₃ = 8.2 min) matching commercial standards .

Q & A

Q. What are the recommended synthetic routes for N-(2-naphthyl)-4-phenylbutanamide, and how can yield and purity be optimized?

Methodological Answer: Synthesis of this compound typically involves coupling 4-phenylbutanoic acid derivatives with 2-naphthylamine. Key steps include:

  • Acylation : React 4-phenylbutanoyl chloride with 2-naphthylamine in anhydrous dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to neutralize HCl .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
  • Optimization : Yield (>75%) is achieved by controlling reaction temperature (0–5°C during acylation) and stoichiometric excess (1.2:1 acyl chloride:amine ratio) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks for naphthyl protons (δ 7.2–8.0 ppm, multiplet) and butanamide backbone (δ 2.3–2.8 ppm, triplet for CH₂ near carbonyl) .
    • ¹³C NMR : Carbonyl resonance at ~170 ppm; aromatic carbons (110–140 ppm) confirm substitution patterns.
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and N–H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ ion matching the molecular formula (C₂₀H₁₉NO, m/z 289.15) .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in DMSO (high solubility), ethanol (moderate), and aqueous buffers (low). Use sonication for dispersion in aqueous media .
  • Stability : Conduct accelerated degradation studies (pH 1–13, 40°C for 24–72 hours) with HPLC monitoring. The compound is stable in neutral pH but degrades under strong acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the study of this compound’s interactions with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict electronic properties (HOMO-LUMO gaps, dipole moments) to correlate with reactivity. For example, the naphthyl group’s electron-rich nature enhances π-π stacking with aromatic residues in enzymes .
  • Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., kinase enzymes). The butanamide chain may occupy hydrophobic pockets, while the naphthyl group interacts with catalytic sites .

Q. What strategies resolve contradictory data in biological assays (e.g., inconsistent IC₅₀ values) for this compound?

Methodological Answer:

  • Control Experiments : Validate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (HPLC >95%) .
  • Dose-Response Curves : Use 8–12 concentration points (0.1–100 µM) in triplicate. Inconsistent IC₅₀ may arise from off-target effects; employ selectivity profiling against related enzymes .
  • Metabolite Screening : LC-MS/MS to detect degradation products that may interfere with assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Methodological Answer:

  • Core Modifications : Synthesize analogs with:
    • Varying chain lengths : Replace butanamide with propanamide/pentanamide to assess steric effects.
    • Substituted naphthyl groups : Introduce electron-withdrawing groups (e.g., Br, NO₂) to modulate binding affinity .
  • Biological Testing : Prioritize analogs with >50% inhibition at 10 µM in primary screens. Validate hits in secondary assays (e.g., cytotoxicity, pharmacokinetics) .

Key Considerations for Researchers

  • Contradictory Evidence : Discrepancies in reported biological activities (e.g., enzyme inhibition vs. cytotoxicity) may stem from assay variability. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. functional assays) .
  • Advanced Characterization : For crystallographic studies, grow single crystals via slow evaporation (acetone/hexane) and collect data at synchrotron facilities .

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